molecular formula C23H19N3O2 B3131540 2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile CAS No. 355411-88-0

2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile

Cat. No. B3131540
CAS RN: 355411-88-0
M. Wt: 369.4 g/mol
InChI Key: VPKGFJRKUYPVQW-UHFFFAOYSA-N
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Description

The compound “2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile” is a complex organic molecule . It has a molecular weight of 369.416 and a density of 1.3±0.1 g/cm3 . The boiling point of this compound is 621.0±55.0 °C at 760 mmHg .


Physical And Chemical Properties Analysis

The compound “2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile” has a molecular weight of 369.416 and a density of 1.3±0.1 g/cm3 . The boiling point of this compound is 621.0±55.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Synthesis and Chemical Properties

2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile is a chemical compound that belongs to a broader class of compounds known as chromenes. Chromenes and their derivatives, including coumarins and chromones, are of significant interest in organic synthesis and pharmaceutical research due to their diverse biological activities and potential therapeutic applications. One of the key aspects of research on such compounds involves synthetic protocols for creating these molecules, given their complex structures and the challenges associated with their synthesis.

Chromenes serve as core structures in several secondary metabolites with considerable pharmacological importance. Due to the limited availability of these compounds from natural sources, synthetic procedures for chromenes, such as 6H-benzo[c]chromen-6-ones, have been developed and reviewed extensively. These synthetic approaches include Suzuki coupling reactions, lactonization, reactions of 3-formylcoumarin with bis(silylenol ethers), radical-mediated cyclization, and metal or base-catalyzed cyclization processes. Efficient synthetic methods often involve Michael acceptor reactions with dicarbonyl compounds, highlighting the importance of exploring diverse synthetic routes to access a wide range of chromene derivatives for further application in scientific research (Mazimba, 2016).

Biological and Pharmacological Properties

The biological and pharmacological significance of chromenes extends across various fields, including genetics, pharmacology, and microbiology. Hydroxycoumarins, a subclass of chromenes, have demonstrated a plethora of physical, chemical, and biological properties. 3-Hydroxycoumarin, in particular, has attracted attention due to its chemical, photochemical, and biological properties, though it remains less well known compared to its counterparts like 7-hydroxycoumarin and 4-hydroxycoumarin. The synthesis of 3-hydroxycoumarin usually involves salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting materials, with other synthesis pathways based on intermediate compounds. The versatility of 3-hydroxycoumarin in synthetic chemistry underscores the potential of 2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile and related compounds for application in various biological research contexts (Yoda, 2020).

properties

IUPAC Name

2,7-diamino-4-(3-phenylmethoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c24-13-20-22(19-10-9-17(25)12-21(19)28-23(20)26)16-7-4-8-18(11-16)27-14-15-5-2-1-3-6-15/h1-12,22H,14,25-26H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKGFJRKUYPVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile
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